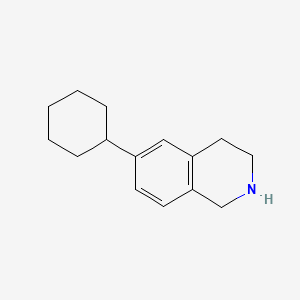

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyclohexyl group attached to the tetrahydroisoquinoline core, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline derivatives. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Various nucleophiles and suitable solvents depending on the desired substitution product.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the tetrahydroisoquinoline class:

6-Chloro-1,2,3,4-tetrahydroisoquinoline: This compound has a chlorine atom instead of a cyclohexyl group, leading to different chemical reactivity and biological activity.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: The presence of a methoxy group imparts different electronic properties and potential pharmacological effects.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline (6-CHTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and metabolic disorders. This article reviews the biological activity of 6-CHTHIQ, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Properties

6-CHTHIQ can be synthesized through various methods, including the Bischler–Napieralski reaction. The cyclohexyl substitution at the C-6 position enhances the compound's lipophilicity and may influence its biological activity compared to other THIQ derivatives .

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit significant neuropharmacological effects. For instance, certain tetrahydroisoquinolines have demonstrated dopamine D2 receptor-blocking activity, which is crucial in treating conditions like schizophrenia and Parkinson's disease . 6-CHTHIQ's structural modifications may enhance its efficacy as a neuroprotective agent.

Table 1: Biological Activities of this compound

Metabolic Effects

Recent studies have identified 6-CHTHIQ as a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. This inhibition plays a vital role in lipid metabolism, making it a candidate for treating obesity and type 2 diabetes. In vivo studies have shown that derivatives of this compound can significantly suppress triglyceride synthesis when administered orally .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives reveal that substituents at specific positions on the isoquinoline ring can markedly alter biological activity. For example, the introduction of a cyclohexyl group at the C-6 position enhances lipophilicity and may improve receptor binding affinity .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| C-1 | Influences receptor selectivity | |

| C-6 | Enhances lipophilicity | |

| C-7 | Modulates neuroprotective effects |

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of 6-CHTHIQ:

- Dopamine Receptor Studies : In a study examining various THIQ derivatives, 6-CHTHIQ was identified as having high affinity for dopamine receptors, suggesting potential use in managing dopamine-related disorders .

- Metabolic Studies : In an oral lipid tolerance test involving mice, administration of a derivative similar to 6-CHTHIQ resulted in significant reductions in plasma triglyceride levels, indicating its potential as a therapeutic agent for metabolic disorders .

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h6-7,10,12,16H,1-5,8-9,11H2 |

InChI Key |

MMLFEFFLSSJFEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(CNCC3)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.